molecular formula C22H18O4 B11609700 9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11609700
M. Wt: 346.4 g/mol
InChI Key: MOERUTMRKVKFKB-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique fused ring structure, which includes a furo[3,2-g]chromene core

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves multiple steps, typically starting with the preparation of the furochromene core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions to facilitate the formation of the desired fused ring structure .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes

Scientific Research Applications

9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

In biology and medicine, this compound has shown potential as a selective estrogen receptor modulator (SERM), which can be used in the treatment of various estrogen-dependent diseases such as breast cancer and osteoporosis . Additionally, its cytotoxic properties make it a candidate for anticancer research, where it can be tested against different tumor cell lines to evaluate its efficacy and safety.

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. As a selective estrogen receptor modulator, it binds to estrogen receptors in target tissues, modulating their activity and influencing the expression of estrogen-responsive genes .

This compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. It may activate specific signaling pathways that lead to programmed cell death, thereby inhibiting tumor growth and proliferation .

Comparison with Similar Compounds

9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be compared with other similar compounds, such as 2-aroyl-3-aryl-5H-furo[3,2-g]chromenes and 3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid . These compounds share the furochromene core structure but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and a methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

14-(4-methoxyphenyl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C22H18O4/c1-12-20-18(19(11-25-20)13-6-8-14(24-2)9-7-13)10-17-15-4-3-5-16(15)22(23)26-21(12)17/h6-11H,3-5H2,1-2H3

InChI Key

MOERUTMRKVKFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=C(C=C5)OC

Origin of Product

United States

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